![molecular formula C25H23NO3 B6525277 N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929428-30-8](/img/structure/B6525277.png)
N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve multi-step reactions, with each step involving different reagents and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Mechanism of Action
Mode of Action
The compound acts as an agonist at alpha-adrenergic receptors, mimicking the action of norepinephrine, a neurotransmitter . It also interacts with octopamine receptors, leading to overexcitation in the nervous system . Additionally, it inhibits the activity of enzymes like monoamine oxidases and prostaglandin synthesis , which are involved in the breakdown of neurotransmitters and inflammation, respectively.
Biochemical Pathways
The activation of alpha-adrenergic and octopamine receptors triggers a cascade of biochemical reactions. This leads to an increase in intracellular calcium levels, causing overexcitation and eventually paralysis and death in insects . The inhibition of monoamine oxidases prevents the breakdown of neurotransmitters, further enhancing the excitatory response .
Pharmacokinetics
Amitraz and its metabolites are known to rapidly metabolize into six metabolites during biotransformation .
Result of Action
The overexcitation caused by the compound’s action on the nervous system leads to paralysis and death in insects . In mammals, Amitraz is less harmful, making it a useful insecticide against mite or tick infestations in dogs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-4-28-19-11-13-22-20(15-19)23(24(29-22)18-8-6-5-7-9-18)25(27)26-21-12-10-16(2)14-17(21)3/h5-15H,4H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNOFCJAPHVWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide |
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